molecular formula C12H13N3 B1418601 8-N-cyclopropylquinoline-5,8-diamine CAS No. 1154579-81-3

8-N-cyclopropylquinoline-5,8-diamine

Cat. No.: B1418601
CAS No.: 1154579-81-3
M. Wt: 199.25 g/mol
InChI Key: HWDYMOWGUBQREJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

8-N-cyclopropylquinoline-5,8-diamine is a synthetic compound belonging to the family of quinoline derivatives It is characterized by the presence of a cyclopropyl group attached to the nitrogen atom at the 8th position of the quinoline ring, and two amino groups at the 5th and 8th positions

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-N-cyclopropylquinoline-5,8-diamine typically involves the following steps:

    Formation of the Quinoline Ring: The quinoline ring can be synthesized through the Skraup synthesis, which involves the condensation of aniline with glycerol in the presence of sulfuric acid and an oxidizing agent such as nitrobenzene.

    Introduction of the Cyclopropyl Group: The cyclopropyl group can be introduced through a cyclopropanation reaction, where a suitable cyclopropylating agent such as diazomethane is used.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Catalysts and solvents are chosen to maximize yield and minimize waste.

Chemical Reactions Analysis

Types of Reactions

8-N-cyclopropylquinoline-5,8-diamine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinoline N-oxides.

    Reduction: Reduction reactions can convert the quinoline ring to tetrahydroquinoline derivatives.

    Substitution: Nucleophilic substitution reactions can introduce various functional groups at the amino positions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like alkyl halides or acyl chlorides are employed under basic conditions.

Major Products

    Oxidation: Quinoline N-oxides.

    Reduction: Tetrahydroquinoline derivatives.

    Substitution: Various substituted quinoline derivatives.

Scientific Research Applications

8-N-cyclopropylquinoline-5,8-diamine has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a fluorescent probe due to its high fluorescence intensity.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of dyes and organic semiconductors.

Mechanism of Action

The mechanism of action of 8-N-cyclopropylquinoline-5,8-diamine involves its interaction with biological molecules. The compound can bind to specific molecular targets, such as enzymes or receptors, and modulate their activity. This interaction can lead to various biological effects, including inhibition of microbial growth or induction of apoptosis in cancer cells. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

    Quinoline: The parent compound of 8-N-cyclopropylquinoline-5,8-diamine, lacking the cyclopropyl and amino groups.

    8-Aminoquinoline: Similar structure but without the cyclopropyl group.

    5,8-Diaminoquinoline: Lacks the cyclopropyl group but has amino groups at the 5th and 8th positions.

Uniqueness

This compound is unique due to the presence of both the cyclopropyl group and the amino groups, which confer distinct chemical and biological properties. This combination enhances its potential for various applications, making it a valuable compound in research and industry.

Properties

IUPAC Name

8-N-cyclopropylquinoline-5,8-diamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13N3/c13-10-5-6-11(15-8-3-4-8)12-9(10)2-1-7-14-12/h1-2,5-8,15H,3-4,13H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HWDYMOWGUBQREJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1NC2=C3C(=C(C=C2)N)C=CC=N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

199.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
8-N-cyclopropylquinoline-5,8-diamine
Reactant of Route 2
Reactant of Route 2
8-N-cyclopropylquinoline-5,8-diamine
Reactant of Route 3
Reactant of Route 3
8-N-cyclopropylquinoline-5,8-diamine
Reactant of Route 4
Reactant of Route 4
8-N-cyclopropylquinoline-5,8-diamine
Reactant of Route 5
Reactant of Route 5
8-N-cyclopropylquinoline-5,8-diamine
Reactant of Route 6
Reactant of Route 6
8-N-cyclopropylquinoline-5,8-diamine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.